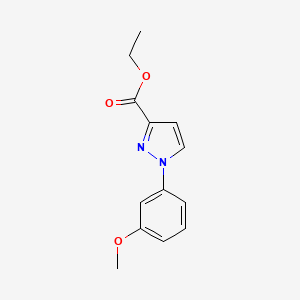

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 1-(3-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-7-8-15(14-12)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3 |

InChI Key |

UCMSUUNYZLULPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Trichloromethyl Enone-Mediated Regiocontrolled Synthesis

A notable recent method involves the utilization of trichloromethyl enones as key starting materials for regioselective synthesis of pyrazoles bearing carboxyalkyl groups. Pereira et al. (2023) demonstrated that these enones facilitate the formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles via a one-pot, three-component reaction involving hydrazines, enones, and chloroalkyl precursors.

- Starting materials : Trichloromethyl enones, hydrazines (aryl or alkyl), and alcohol solvents.

- Reaction conditions : Reflux in methanol, with reaction times around 16 hours.

- Mechanism : Initiates with nucleophilic attack by hydrazine on the enone, cyclization, and subsequent methanolysis of the trichloromethyl group leading to carboxyalkyl substitution.

Trichloromethyl enone + Hydrazine → Pyrazole core + Carboxyalkyl group (via methanolysis)

- Achieved 37–97% yields.

- Regioselectivity depends on the nature of the hydrazine: arylhydrazines favor the 1,3-regioisomer, while free hydrazines favor the 1,5-regioisomer.

- Structures confirmed via NMR and single-crystal X-ray diffraction.

Hydrazine and β-Ketoester Condensation

Another classical approach involves the condensation of hydrazines with β-ketoesters such as ethyl acetoacetate:

-

- React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide.

- Cyclization occurs through nucleophilic attack on the keto group, forming the pyrazole ring.

- Hydrolysis or oxidation steps may be employed to introduce hydroxyl groups at specific positions.

-

- Reflux in ethanol or ethanol-water mixtures.

- Reaction times vary from 8 to 24 hours.

Outcome :

- Produces pyrazoles with moderate to high yields (50–70%).

- The regioselectivity can be influenced by substituents and reaction conditions.

Oxidative Hydroxylation and Functionalization

In some protocols, post-cyclization oxidation or substitution introduces the hydroxyl group at the 4-position of the pyrazole ring, often employing oxidants like hydrogen peroxide or catalytic metal systems.

Reaction Conditions and Optimization

| Parameter | Effect on Synthesis |

|---|---|

| Temperature | Elevated temperatures (~80–100°C) favor cyclization but risk side reactions such as ester hydrolysis. |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance regioselectivity; methanol can lead to methanolysis of the trichloromethyl group. |

| Reaction Time | Extended reflux (up to 16–24 hours) ensures complete conversion. |

| Hydrazine Type | Aryl hydrazines favor the formation of specific regioisomers; free hydrazines tend to produce alternative regioisomers with different yields. |

Structural Confirmation and Characterization

The synthesized pyrazoles are characterized through:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the substitution pattern.

- Single-Crystal X-ray Diffraction (SCXRD) : Provides unambiguous structural confirmation.

- Mass Spectrometry (MS) : Validates molecular weight and purity.

- Infrared Spectroscopy (IR) : Confirms functional groups, especially ester and hydroxyl groups.

Summary of Key Research Findings

| Study | Starting Materials | Key Reagents | Main Features | Yield Range | Regioselectivity |

|---|---|---|---|---|---|

| Pereira et al. (2023) | Trichloromethyl enones, hydrazines | No specific catalysts | Regioselective, one-pot synthesis | 37–97% | Dependent on hydrazine type |

| Classical methods | Hydrazines, β-ketoesters | Bases (NaOEt), oxidants | Multi-step, moderate yields | 50–70% | Less regioselective |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole-3-carboxylate derivatives, focusing on substituent effects, physical properties, and spectral data.

Substituent Variations and Physical Properties

Notes:

- The methyl or halogen substituents (e.g., 4-Cl in 8j) reduce solubility in polar solvents compared to methoxy or hydroxyl groups .

- Hydroxyphenyl derivatives (e.g., 30f) exhibit higher melting points due to intermolecular hydrogen bonding .

- Electron-withdrawing groups (e.g., 4-Br in compound 20) enhance stability but may reduce reactivity in nucleophilic substitutions .

Spectral Data and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Trends:

- Aromatic Protons :

Mass Spectrometry (HRMS):

- The molecular ion peak for this compound is expected at m/z ~260.1 [M+H]⁺, consistent with analogs such as 8i (m/z 319.1 [M+H]⁺) and 30f (m/z 339.1 [M+H]⁺) .

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy-substituted phenyl group. Its molecular formula is C12H13N3O3, with a molecular weight of approximately 247.25 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole moiety can engage in π-π interactions and hydrogen bonding with enzymes, receptors, and other proteins. These interactions can modulate the activity of target proteins, leading to therapeutic effects such as:

- Inhibition of Enzymatic Activity : Pyrazoles can act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity against Gram-positive and Gram-negative bacteria revealed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 μmol/mL |

| Escherichia coli | 0.03 μmol/mL |

| Pseudomonas aeruginosa | 0.07 μmol/mL |

| Candida albicans | 0.04 μmol/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In vivo studies have indicated that this compound possesses anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it was found to reduce carrageenan-induced paw edema in animal models significantly .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory conditions:

- Study on Edema Reduction : In a study involving carrageenan-induced edema in rats, this compound exhibited a reduction in swelling comparable to indomethacin, a well-known anti-inflammatory drug .

- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various pathogens. The compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.